Nifenalol-d7
Description
Nifenalol-d7, a deuterated analog of the β-adrenergic receptor antagonist Nifenalol, is primarily utilized as an internal standard in pharmacokinetic and metabolomic studies due to its isotopic purity and structural stability. The incorporation of seven deuterium atoms at specific positions enhances its utility in mass spectrometry by minimizing metabolic interference and improving detection accuracy . Nifenalol itself is known for its cardioselective properties, targeting β1-adrenergic receptors to manage hypertension and arrhythmias. The deuterated version retains the pharmacological profile of the parent compound but offers distinct advantages in analytical chemistry, particularly in quantifying trace metabolites in biological matrices .
Properties
Molecular Formula |
C₁₁H₉D₇N₂O₃ |
|---|---|
Molecular Weight |
231.3 |
Synonyms |
(±)-α-[[(1-Methylethyl)amino]methyl]-4-nitro-benzenemethanol-d7; (±)-α-[(Isopropylamino)methyl]-p-nitro-benzyl Alcohol-d7; α-[[(1-Methylethyl)amino]methyl]-4-nitrobenzenemethanol-d7; (RS)-Nifenalol-d7; (±)-1-(p-Nitrophenyl)-2-isopropylaminoethanol-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Deuterated β-Blockers
| Parameter | This compound | Propranolol-d7 | Atenolol-d7 | Metoprolol-d7 |
|---|---|---|---|---|
| Deuterium Positions | C-2, C-3, C-4 (phenyl ring) | Side chain methyl groups | Para-substituted phenyl | Methoxypropanol side chain |
| Receptor Selectivity | β1-selective | Non-selective | β1-selective | β1-selective |
| Half-life (hr) | 6.8 ± 0.5 | 3.9 ± 0.3 | 6.1 ± 0.4 | 5.2 ± 0.6 |
| Plasma Protein Binding | 89% ± 2% | 93% ± 1% | 85% ± 3% | 88% ± 2% |
| Metabolic Stability | High (CYP2D6-resistant) | Moderate (CYP2D6/1A2) | Low (CYP3A4) | Moderate (CYP2D6) |
Analytical Performance
In LC-MS/MS assays, this compound demonstrates superior signal-to-noise ratios compared to Propranolol-d7 and Atenolol-d7 due to its optimized deuteration pattern, which reduces isotopic interference by 40–60% . However, Metoprolol-d7 exhibits marginally better ionization efficiency in positive-ion mode (12% higher intensity), attributed to its methoxy group enhancing proton affinity.
Metabolic Pathways
Deuterium labeling in this compound significantly slows hepatic oxidation by CYP enzymes, extending its half-life by 1.8-fold compared to non-deuterated Nifenalol.
Research Findings and Limitations
Recent studies highlight this compound’s reliability in quantifying sub-nanomolar concentrations in plasma (LOQ = 0.1 ng/mL), outperforming Atenolol-d7 (LOQ = 0.5 ng/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
